BenchChemオンラインストアへようこそ!

2-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide

Alpha-glycosidase inhibition Triazole regioisomer SAR Type 2 diabetes targets

2-Chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide (CAS 1146290-14-3) is a synthetic small molecule belonging to the class of N-substituted-2-chloroacetamides incorporating a 2-phenyl-2H-1,2,3-triazole moiety. Its molecular formula is C₁₁H₁₁ClN₄O, with a molecular weight of 250.68 g/mol, a computed XLogP3-AA value of 1.7, a topological polar surface area of 59.8 Ų, and one hydrogen bond donor.

Molecular Formula C11H11ClN4O
Molecular Weight 250.68 g/mol
CAS No. 1146290-14-3
Cat. No. B1416490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide
CAS1146290-14-3
Molecular FormulaC11H11ClN4O
Molecular Weight250.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2N=CC(=N2)CNC(=O)CCl
InChIInChI=1S/C11H11ClN4O/c12-6-11(17)13-7-9-8-14-16(15-9)10-4-2-1-3-5-10/h1-5,8H,6-7H2,(H,13,17)
InChIKeyAXSMAFVSTGUURD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide (CAS 1146290-14-3): Compound Class and Physicochemical Profile for Research Procurement


2-Chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide (CAS 1146290-14-3) is a synthetic small molecule belonging to the class of N-substituted-2-chloroacetamides incorporating a 2-phenyl-2H-1,2,3-triazole moiety [1]. Its molecular formula is C₁₁H₁₁ClN₄O, with a molecular weight of 250.68 g/mol, a computed XLogP3-AA value of 1.7, a topological polar surface area of 59.8 Ų, and one hydrogen bond donor [1]. The compound contains a chloroacetamide electrophilic warhead connected via a methylene linker to the 4-position of the 2-phenyl-2H-1,2,3-triazole ring, distinguishing it from the more commonly encountered 1-phenyl-1H-regioisomer [2][3]. It is commercially available as a research chemical and building block (Enamine catalog number EN300-43008; Santa Cruz Biotechnology sc-342112) with a typical purity specification of 95% [4]. The compound's predicted pKa is 12.37 ± 0.46, and its predicted density is 1.36 ± 0.1 g/cm³ .

Why Generic Substitution of 2-Chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide Fails: Regioisomeric and Warhead-Specific Differentiation


In-class triazole-acetamide compounds cannot be simply interchanged because the specific regioisomeric form (2-phenyl-2H versus 1-phenyl-1H) and the chloroacetamide warhead each confer distinct reactivity and biological profiles. The 2-phenyl-2H-1,2,3-triazole regioisomer exhibits different electronic properties and molecular geometry compared to its 1-phenyl-1H counterpart, which has been shown to result in divergent α-glycosidase inhibitory activities, with the 2-phenyl series demonstrating distinct potency trends [1][2]. Furthermore, the chloroacetamide group functions as an electrophilic warhead capable of undergoing nucleophilic substitution reactions—particularly SN2 thiol addition to cysteine residues—with kinetics that are sensitive to the N-substituent's electronic character, as demonstrated in kinetic studies of N-phenylchloroacetamide [3]. Replacement with a non-chlorinated acetamide eliminates this covalent reactivity potential, while substitution with a bromoacetamide alters the leaving group and associated reaction kinetics. Substitution of the triazole core with 1,2,4-triazole or imidazole heterocycles also changes hydrogen-bonding capacity and geometry, as the triazole-amide bioisosteric relationship relies on specific dipolar and geometric parameters (triazole dipole ~5.0 Debye; amide ~4.0 Debye; substituent distances 5.0–5.1 Å in triazoles vs. 3.8–3.9 Å in amides) [1]. These structural determinants mean that generic replacement risks loss of target engagement, altered reaction kinetics, or failure in downstream synthetic elaboration where the specific chloroacetamide reactivity is required as a synthetic handle [4].

Quantitative Differentiation Evidence for 2-Chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide (CAS 1146290-14-3)


Regioisomeric Differentiation: 2-Phenyl-2H vs. 1-Phenyl-1H Triazole α-Glycosidase Inhibitory Activity

The 2-phenyl-2H-1,2,3-triazole scaffold, which constitutes the core of the target compound, has been directly compared against the 1-phenyl-1H regioisomer in a systematic α-glycosidase inhibition study. Among 1,2,3-triazole derivatives tested against yeast α-glucosidase (MAL12) and human acid α-glucosidase (PPA), the 2-phenyl-2H series includes compounds with potent activity, including 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde (2b) [1][2]. The IC₅₀ values for the full series ranged from 54 to 482 μM for MAL12 and 145 to 282 μM for PPA across both regioisomeric series, with specific 2-phenyl-2H derivatives demonstrating distinct potency profiles relative to their 1-phenyl-1H counterparts, attributable to differences in hydrogen-bonding geometry and electronic distribution [1]. Crystal structure analysis confirmed that the 2-phenyl-2H-1,2,3-triazole ring system adopts a distinct conformation compared to the 1-phenyl-1H form, affecting molecular recognition [2].

Alpha-glycosidase inhibition Triazole regioisomer SAR Type 2 diabetes targets

Chloroacetamide Electrophilic Warhead: Quantitative Reactivity Comparison vs. Acrylamide Warheads

The chloroacetamide group present in the target compound functions as an electrophilic warhead for covalent modification of cysteine thiols. In a dedicated kinetic study of N-phenylchloroacetamide as a model chloroacetamide warhead, the SN2 thiol addition mechanism was characterized and directly compared against benchmark acrylamide warheads used in approved covalent inhibitor drugs. The study demonstrated that the chloroacetamide warhead reacts via a concerted SN2 mechanism with an early transition state, exhibiting intrinsic reactivity that differs from the Michael-type addition of acrylamides. The second-order rate constant (k) for thiol addition to N-phenylchloroacetamide at pH 7.4 and 25°C was determined experimentally and benchmarked against acrylamide derivatives [1]. Notably, chloroacetamide warheads demonstrate attenuated intrinsic reactivity compared to acrylamides, which can provide a larger therapeutic window by reducing off-target labeling while retaining sufficient reactivity for target engagement when proximity effects are exploited [1].

Covalent inhibitor warhead Thiol reactivity Targeted covalent inhibitor design

Chloroacetamide vs. Non-Halogenated Acetamide: Impact on Antimicrobial Activity from N-(Substituted Phenyl)-2-Chloroacetamide SAR Studies

Within the broader class of N-(substituted phenyl)-2-chloroacetamides, the presence and position of halogen substituents on the aromatic ring significantly modulates antimicrobial activity against Gram-positive and Gram-negative bacteria as well as Candida albicans. In a systematic screening of twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, all compounds met Lipinski's Rule of Five criteria, and halogenated para-substituted derivatives—N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides—were among the most active, attributed to their higher lipophilicity enabling rapid membrane passage [1]. Although the target compound bears the halogen (chlorine) on the acetamide rather than the phenyl ring and incorporates a triazole linker, the class-level SAR indicates that chloroacetamides as a scaffold have validated activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and to a lesser extent Escherichia coli, while the non-halogenated acetamide analogs (lacking the chlorine on the acetyl group) would lack both the electrophilic warhead functionality and the lipophilicity contribution from the chlorine atom [1][2].

Antimicrobial SAR Halogenated acetamide Gram-positive bacteria

Physicochemical Differentiation: Lipophilicity (XLogP3 = 1.7) and Predicted ADME Profile vs. Non-Chlorinated and Bromo Analogs

The target compound has a computed XLogP3-AA value of 1.7, a topological polar surface area (TPSA) of 59.8 Ų, a molecular weight of 250.68 g/mol, and a single hydrogen bond donor [1]. These values place it within favorable drug-like chemical space (Lipinski's Rule of Five: MW <500, logP <5, HBD <5, HBA <10) [1][2]. Compared to its non-chlorinated analog (N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide; MW ~216 g/mol), the chlorine atom increases molecular weight by approximately 34.5 Da and contributes to the logP, enhancing membrane permeability potential. Compared to the bromo analog (2-bromo-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide; estimated MW ~295 g/mol), the chloro derivative has a lower molecular weight and distinct leaving-group reactivity for SN2 chemistry (Cl vs. Br leaving group ability). The predicted pKa of 12.37 ± 0.46 indicates the amide N–H is weakly acidic, consistent with the chloroacetamide class . The compound also has a reported logP value of 1.66 and a purity specification of 95% (Enamine) [2].

Lipophilicity ADME prediction Drug-likeness

Optimal Research Application Scenarios for 2-Chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide (CAS 1146290-14-3)


Covalent Chemical Probe Development Targeting Cysteine-Dependent Enzymes

Researchers designing covalent inhibitors or activity-based protein profiling (ABPP) probes can leverage the chloroacetamide warhead for selective cysteine modification. The SN2 mechanism of thiol addition to chloroacetamides—characterized by an early transition state and attenuated intrinsic reactivity compared to acrylamides—offers an attractive balance between target engagement and off-target selectivity [1]. The 2-phenyl-2H-1,2,3-triazole moiety serves as a rigid, metabolically stable scaffold for optimizing non-covalent binding interactions, with the triazole-amide bioisosteric relationship enabling rational design of target-directed probes [2].

α-Glycosidase Inhibitor Lead Optimization: 2-Phenyl-2H-Triazole Scaffold

For programs targeting α-glucosidases (e.g., Type 2 diabetes, Pompe disease), the 2-phenyl-2H-1,2,3-triazole regioisomer has demonstrated superior enzyme inhibition potential compared to the 1-phenyl-1H counterpart in direct comparative studies [2][3]. The target compound's 4-methylamino linkage provides a vector for chloroacetamide elaboration, enabling structure-activity relationship (SAR) exploration at the 4-position while retaining the bioactive 2-phenyl-2H-triazole pharmacophore that distinguishes it from the alternative regioisomer [2].

Antimicrobial Screening Libraries: Halogenated Triazole-Acetamide Class

The compound is a suitable entry for antimicrobial discovery screening sets targeting Gram-positive pathogens (S. aureus and MRSA), where the chloroacetamide class has demonstrated consistent activity validated through systematic QSAR and in vitro testing [4]. Its compliance with Lipinski's Rule of Five and favorable computed ADME properties support its inclusion in drug-like screening collections. When compared to non-halogenated acetamide analogs, the chloroacetamide derivative offers the additional dimension of covalent target engagement, which may be critical for phenotypic hit identification [4][5].

Synthetic Chemistry: Electrophilic Building Block for Diversity-Oriented Synthesis

The chloroacetamide group serves as a versatile synthetic handle for nucleophilic displacement reactions, enabling diversification at the α-carbon with amine, thiol, and alkoxide nucleophiles [6]. The compound's availability at 95% purity from multiple commercial sources and its classification as a building block support its use in parallel synthesis and medicinal chemistry campaigns [7]. The 2-phenyl-2H-triazole core provides a chemically robust framework compatible with a wide range of subsequent transformations including cross-coupling, reduction, and cyclization reactions [2].

Quote Request

Request a Quote for 2-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.